3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15609814
InChI: InChI=1S/C23H21N3O3S3/c1-15-9-10-19-24-20(31-16-7-4-3-5-8-16)17(21(27)26(19)14-15)13-18-22(28)25(23(30)32-18)11-6-12-29-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3/b18-13-
SMILES:
Molecular Formula: C23H21N3O3S3
Molecular Weight: 483.6 g/mol

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15609814

Molecular Formula: C23H21N3O3S3

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C23H21N3O3S3
Molecular Weight 483.6 g/mol
IUPAC Name (5Z)-3-(3-methoxypropyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21N3O3S3/c1-15-9-10-19-24-20(31-16-7-4-3-5-8-16)17(21(27)26(19)14-15)13-18-22(28)25(23(30)32-18)11-6-12-29-2/h3-5,7-10,13-14H,6,11-12H2,1-2H3/b18-13-
Standard InChI Key WNURNWMPBKNGHM-AQTBWJFISA-N
Isomeric SMILES CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)SC4=CC=CC=C4)C=C1
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)SC4=CC=CC=C4)C=C1

Introduction

Synthesis Methods

  • Synthesis of similar compounds often involves multi-step reactions, including condensation reactions and the use of reagents like Vilsmeier–Haack for formylation steps .

  • The specific synthesis of this compound would likely involve the reaction of a thiazolidinone derivative with a pyrido[1,2-a]pyrimidine precursor, followed by introduction of the phenylsulfanyl group.

Characterization Techniques

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure by identifying specific proton and carbon signals.

  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: Helps identify functional groups based on absorption bands.

Biological Activity

  • Compounds with thiazolidinone and pyrimidine rings have shown potential in various biological activities, including anti-inflammatory and antimicrobial effects .

  • The presence of a phenylsulfanyl group may enhance these properties or introduce new biological activities.

Potential Applications

  • Pharmaceuticals: Potential use in drug development for conditions requiring anti-inflammatory or antimicrobial agents.

  • Research Tools: Could serve as a scaffold for designing new compounds with specific biological targets.

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